10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole
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Overview
Description
10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromine atom, a phenylquinazoline moiety, and a benzo[c]carbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline moieties, such as gefitinib and erlotinib, which are used in cancer therapy.
Carbazole Derivatives: Compounds like 9H-carbazole and its derivatives, which are used in organic electronics and materials science
Uniqueness
10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole is unique due to its combined structural features of both quinazoline and carbazole moieties, along with the presence of a bromine atom. This unique combination enhances its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C30H18BrN3 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
10-bromo-7-(4-phenylquinazolin-2-yl)benzo[c]carbazole |
InChI |
InChI=1S/C30H18BrN3/c31-21-15-17-26-24(18-21)28-22-11-5-4-8-19(22)14-16-27(28)34(26)30-32-25-13-7-6-12-23(25)29(33-30)20-9-2-1-3-10-20/h1-18H |
InChI Key |
YVZDPJWTFNGPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C5=C(C=C(C=C5)Br)C6=C4C=CC7=CC=CC=C76 |
Origin of Product |
United States |
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